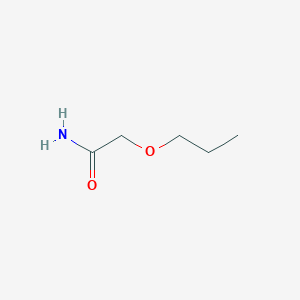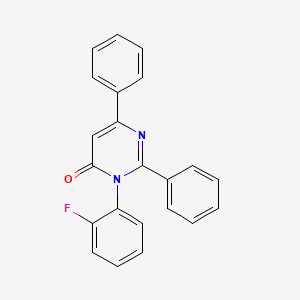
2-Propoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propoxyacetamide is an organic compound with the molecular formula C₅H₁₁NO₂ It is a member of the amide family, characterized by the presence of an acetamide group attached to a propoxy substituent
準備方法
Synthetic Routes and Reaction Conditions: 2-Propoxyacetamide can be synthesized through several methods. One common approach involves the reaction of propylamine with acetic anhydride, followed by the introduction of a propoxy group. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C, and may require a catalyst such as sulfuric acid to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the continuous flow method, where reactants are fed into a reactor at a controlled rate. This method ensures consistent product quality and higher yields. The reaction is typically carried out in a solvent such as ethanol or methanol to enhance the solubility of the reactants and products.
化学反応の分析
Types of Reactions: 2-Propoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding amine, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; often requires a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
2-Propoxyacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its amide functionality.
Industry: Used in the production of polymers and resins, where its amide group can participate in polymerization reactions.
作用機序
The mechanism by which 2-Propoxyacetamide exerts its effects depends on its application. In chemical reactions, its amide group can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, it may interact with enzymes or proteins, modifying their activity or stability. The propoxy group can influence the compound’s solubility and reactivity, making it a versatile molecule in different contexts.
類似化合物との比較
Acetamide (C₂H₅NO): A simpler amide with fewer applications due to its lack of additional functional groups.
Propionamide (C₃H₇NO): Similar to acetamide but with a longer carbon chain, offering slightly different reactivity.
Butyramide (C₄H₉NO): Another simple amide with limited applications compared to 2-Propoxyacetamide.
特性
CAS番号 |
5774-73-2 |
|---|---|
分子式 |
C5H11NO2 |
分子量 |
117.15 g/mol |
IUPAC名 |
2-propoxyacetamide |
InChI |
InChI=1S/C5H11NO2/c1-2-3-8-4-5(6)7/h2-4H2,1H3,(H2,6,7) |
InChIキー |
JWDAQACFBLXJBZ-UHFFFAOYSA-N |
正規SMILES |
CCCOCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12920571.png)
![4-[(6-Oxo-3,6-dihydro-9h-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12920572.png)

![methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12920582.png)



![6-[2-(Benzylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12920606.png)




